molecular formula C16H17N5O4 B6483254 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014046-35-5

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6483254
CAS No.: 1014046-35-5
M. Wt: 343.34 g/mol
InChI Key: RSHKQUNKASLMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide features a hybrid structure combining a 1,3,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group and a 1,3-dimethylpyrazole moiety linked via a carboxamide bridge. The 3,4-dimethoxyphenyl group is notable for its electron-donating methoxy substituents, which may enhance solubility and influence bioactivity through π-π stacking or hydrogen bonding . While direct pharmacological data for this compound is unavailable in the provided evidence, its design aligns with bioactive heterocycles targeting enzymes or receptors (e.g., antimicrobial or kinase inhibitors) .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-9-7-11(21(2)20-9)14(22)17-16-19-18-15(25-16)10-5-6-12(23-3)13(8-10)24-4/h5-8H,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHKQUNKASLMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of bacterial RNA polymerase can disrupt the normal transcription process, leading to altered gene expression and metabolic activities in bacterial cells. This disruption can result in the inhibition of bacterial growth and proliferation, making the compound a potential candidate for antibacterial therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the switch region of bacterial RNA polymerase, inhibiting its activity and preventing RNA synthesis. This binding interaction is crucial for the compound’s antibacterial effects, as it directly interferes with the transcription process in bacteria. Additionally, the compound may also interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory activity against bacterial RNA polymerase. Over extended periods, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit potent antibacterial activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cytotoxicity against certain cell types. It is important to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing any potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism and degradation. These interactions can influence the compound’s metabolic flux and the levels of metabolites produced. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing any potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its effectiveness. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effectiveness in exerting its biological effects.

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazole core substituted with an oxadiazole ring and a dimethoxyphenyl group. The unique structural features contribute to its pharmacological properties.

Molecular Formula: C14H16N4O4
Molecular Weight: 304.30 g/mol

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: The oxadiazole moiety is known for its ability to inhibit various enzymes involved in disease pathways. This includes potential inhibition of carbonic anhydrases (CAs), which are implicated in cancer progression .
  • Receptor Modulation: The compound may interact with specific receptors in the body, modulating their activity and influencing cellular signaling pathways. For instance, compounds with similar structures have been shown to act as agonists for TGR5, a receptor involved in metabolic regulation .
  • Anticancer Activity: Preliminary studies have demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. This includes inducing apoptosis in human breast adenocarcinoma cells (MCF-7) and melanoma cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing the oxadiazole and pyrazole frameworks:

  • Cytotoxicity Studies: In vitro evaluations have shown that derivatives can exhibit IC50 values in the micromolar range against cancer cell lines such as MCF-7 and U-937. For example, one study reported an IC50 value of 0.65 µM for a related compound against MCF-7 cells .
  • Apoptosis Induction: Flow cytometry assays indicated that these compounds could induce apoptosis in a dose-dependent manner by activating caspase pathways and increasing p53 expression levels .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

Enzyme TargetInhibition PotencyReference
Human Carbonic Anhydrase IXK_i: 89 pM
HDAC-1IC50: 8.2 nM

These interactions suggest that the compound could serve as a lead for developing new therapeutics targeting these enzymes.

Case Studies and Research Findings

  • Study on Anticancer Activity: A recent study focused on derivatives of oxadiazoles revealed that certain compounds demonstrated higher cytotoxicity than established chemotherapeutics like doxorubicin against leukemia cell lines (CEM-13) and breast cancer cell lines (MCF-7) with significant apoptotic effects observed .
  • Receptor Agonism Study: Another investigation into pyrazole derivatives identified strong agonistic activity at TGR5 receptors, suggesting potential applications in metabolic disorders and obesity treatment .
  • Mechanistic Insights: Molecular docking studies indicated favorable interactions between the compound's aromatic rings and target receptors, suggesting a robust binding affinity that could enhance therapeutic efficacy .

Future Directions

The ongoing research into this compound highlights its potential as a versatile therapeutic agent. Future studies should focus on:

  • Structural Optimization: Modifying the chemical structure to enhance potency and selectivity against specific targets.
  • In Vivo Studies: Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Clinical Trials: Advancing promising candidates into clinical trials to assess their safety and effectiveness in humans.

Comparison with Similar Compounds

Oxadiazole-Containing Compounds

Compound Name / Source Core Structure Key Substituents Biological Activity / Notes
Target Compound Oxadiazole + pyrazole carboxamide 3,4-Dimethoxyphenyl, 1,3-dimethylpyrazole Hypothesized antimicrobial/kinase inhibition (structural inference)
5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-(3-hydroxyphenyl)-2-methylbenzene-1-sulfonamide Oxadiazole + benzene sulfonamide 3,4-Dimethoxyphenyl, sulfonamide Screening compound; sulfonamide may enhance solubility and target binding
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Oxadiazole + pyrazole thioacetyl Phenyl, thioacetyl, nitrile Antibacterial activity (53.84% yield); thioether linkage may alter pharmacokinetics

Key Observations :

  • Replacing the carboxamide bridge with a sulfonamide (as in ) or thioacetyl group (as in ) introduces distinct electronic and steric effects, impacting solubility and target interactions.

Pyrazole Carboxamide Derivatives

Compound Name / Source Core Structure Key Substituents Biological Activity / Notes
Target Compound Pyrazole carboxamide + oxadiazole 1,3-Dimethylpyrazole, 3,4-dimethoxyphenyl Structural rigidity may improve metabolic stability
N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide Pyrazole carboxamide + sulphonamide Chlorothiophene, dichlorophenyl Antibacterial/antimycobacterial activity (46.7% yield); halogenated groups enhance hydrophobicity
5-(Substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole carbothioamide + isoxazole Nitrophenyl, isoxazole Anticancer potential (inferred from nitro group’s electron-withdrawing effects)

Key Observations :

  • The 1,3-dimethylpyrazole in the target compound contrasts with halogenated (e.g., Cl, Br) or nitro-substituted analogs (e.g., ), which are associated with enhanced antibacterial or cytotoxic activities.
  • Carboxamide vs. carbothioamide bridges (as in ) alter hydrogen-bonding capacity and metabolic pathways.

Compounds with 3,4-Dimethoxyphenyl Substitution

Compound Name / Source Core Structure Key Substituents Biological Activity / Notes
Target Compound Oxadiazole + pyrazole carboxamide 3,4-Dimethoxyphenyl Potential CNS activity (methoxy groups mimic neurotransmitters)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzoimidazole carboxamide 3,4-Dimethoxyphenyl, propyl Synthesized via one-pot reductive cyclization; methoxy groups may improve bioavailability
5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole-carboximidamide 3,4-Dimethoxyphenyl, phenyl Structural analog with a reduced pyrazoline ring; carboximidamide may enhance basicity

Key Observations :

  • The 3,4-dimethoxyphenyl group is recurrent in compounds with hypothesized CNS or antimicrobial activity due to its resemblance to catechol derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.